molecular formula C5H10O2S B1365744 2-(Methylthio)ethyl acetate CAS No. 5862-47-5

2-(Methylthio)ethyl acetate

Cat. No. B1365744
CAS RN: 5862-47-5
M. Wt: 134.2 g/mol
InChI Key: CQIKBSVHIBIPGY-UHFFFAOYSA-N
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Description

2-(Methylthio)ethyl acetate is a chemical compound with the molecular formula C5H10O2S . It has an average mass of 134.197 Da and a mono-isotopic mass of 134.040146 Da . It is an important sulfur-containing aroma compound that has been isolated from melons (Cucumis melo L.) .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)ethyl acetate consists of 5 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(Methylthio)ethyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 182.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 73.7±10.6 °C . The index of refraction is 1.457, and it has a molar refractivity of 35.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in improved synthesis processes for related compounds, enhancing yield and reducing production costs (L. Jing, 2003).
  • It plays a role in the synthesis of compounds with potential learning and memory facilitation effects in mice (Jiang Jing-ai, 2006).
  • An unexpected Pummerer rearrangement in a synthetic route involving a derivative of this compound led to alternative chemical pathways (Ariel Carreño-Montero et al., 2019).

Applications in Pharmaceutical and Biological Fields

  • Utilized in the synthesis of antidiabetic and anti-inflammatory agents, demonstrating its importance in medicinal chemistry (Wei Sun et al., 2017).
  • Research has been conducted on its derivatives for potential DNA binding interactions, which is crucial for developing new antitumor agents (Z. Iqbal et al., 2019).

Chemical Industry and Environmental Applications

  • In the chemical industry, it is involved in the synthesis of aromatic compounds via Friedel-Crafts reactions (Y. Tamura et al., 1982).
  • A study on ethyl acetate and n-hexane separation using vapor recompression assisted extractive distillation highlights its relevance in industrial separation processes (Zemin Feng et al., 2020).

Safety and Toxicological Studies

  • Assessment of the safety of related compounds in fragrance ingredients indicates the importance of understanding the toxicological profiles of these chemicals (A. Api et al., 2018).

Safety And Hazards

2-(Methylthio)ethyl acetate is a flammable liquid and vapor that can cause skin irritation and serious eye irritation . It may also cause drowsiness or dizziness . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methylsulfanylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(6)7-3-4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKBSVHIBIPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009988
Record name 2-(Methylthio)ethanol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Sweet rancid meat-like aroma
Record name 2-(Methylthio)ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-(Methylthio)ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.056-1.076 (20°)
Record name 2-(Methylthio)ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Methylthio)ethyl acetate

CAS RN

5862-47-5
Record name 2-(Methylthio)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)ethanol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(METHYLTHIO)ETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209Q6G4O2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Chuchani, I Martin, JA Hernandez A… - The Journal of …, 1980 - ACS Publications
The rates of the gas phase pyrolysis of six ß-substituted ethyl acetates were studied in a static system over the temperature range 319-450 C and the pressure range 63-207 mmHg. In …
Number of citations: 27 pubs.acs.org
T Sakamoto, Y Hayata, H Kozuka… - Journal of the …, 2002 - jstage.jst.go.jp
含硫化合物の検出に適した炎光光度検出器 (FPD) 装着の Sniffing-GC を用いた GC-におい嗅ぎ 法により, メロンの香気成分中における含硫化合物並びにその匂い特性を調査した. メロン'ミヤビ'の…
Number of citations: 15 www.jstage.jst.go.jp
SG Wyllie, DN Leach - Journal of Agricultural and Food Chemistry, 1992 - ACS Publications
The incidence of six thioether esters, methyl (methylthio) acetate, ethyl (methylthio) acetate, 2-(me-thylthio) ethyl acetate, methyl 3-(methylthio) propanoate, ethyl 3-(methylthio) …
Number of citations: 128 pubs.acs.org
坂本隆行, 早田保義, 河塚寛, 坂本宏司, 西村修… - 園芸学会雑誌, 2002 - jlc.jst.go.jp
Sulfur-containing compounds in the aromatic volatiles of melon (Cucumis melo L. cv. Miyabi) and their characteristics were analyzed by using a sniffing-GC equipped with a flame …
Number of citations: 2 jlc.jst.go.jp
C Aubert, N Bourger - Journal of agricultural and food chemistry, 2004 - ACS Publications
Volatile compounds of 15 Charentais melon cultivars, known to exhibit differences in their ripening behaviors and in their storage lives (wild, mid, and long shelf life), were investigated. …
Number of citations: 138 pubs.acs.org
SG Wyllie, DN Leach - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
Analysis of the volatile constituents of Cucumis melo cv. Golden Crispy by HRGC-MS has led to the identification of a number of compounds not previously reported in other melon …
Number of citations: 68 pubs.acs.org
MJ Jordán, PE Shaw, KL Goodner - Journal of agricultural and …, 2001 - ACS Publications
A comparative study between the aromatic profile of muskmelon aqueous essence and the puree of fresh fruit was carried out using gas chromatography−mass spectrometry (GC-MS) …
Number of citations: 105 pubs.acs.org
Y Hayata, T Sakamoto, H Kozuka… - Journal of the …, 2002 - jstage.jst.go.jp
メロンの香気成分分析において Porapak Q カラム濃縮法 (PQM) の有効性を明らかにするため, 従来の抽出方法である直接ヘッドスペースガス採取法 (DHSM) および減圧連続蒸留抽出法 (SDEM) …
Number of citations: 14 www.jstage.jst.go.jp
早田保義, 坂本隆行, 河塚寛, 坂本宏司, 筬島豊 - 園芸學會雜誌, 2002 - jlc.jst.go.jp
To evaluate the effectiveness of the Porapak Q column concentration method (PQM) of analyzing the volatile aromatic compounds in 'Miyabi' melon, we compared it with the direct …
Number of citations: 2 jlc.jst.go.jp
C Aubert, M Pitrat - Journal of Agricultural and Food Chemistry, 2006 - ACS Publications
The quantitative distribution of volatile compounds in the skin and pulp of Queen Anne's pocket melon [Cucumis melo var. dudaim (L.) Naudin] has been investigated. Volatile …
Number of citations: 104 pubs.acs.org

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